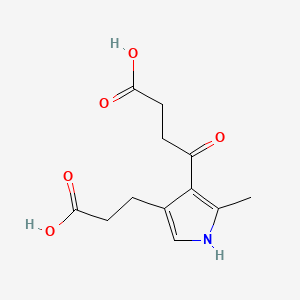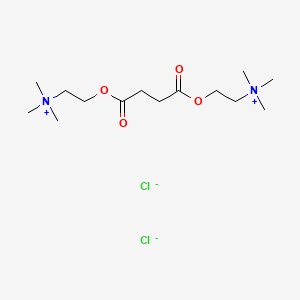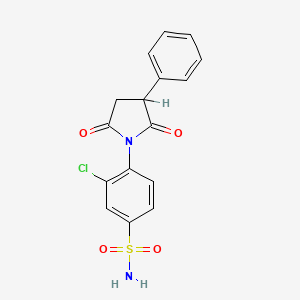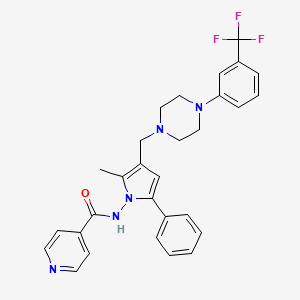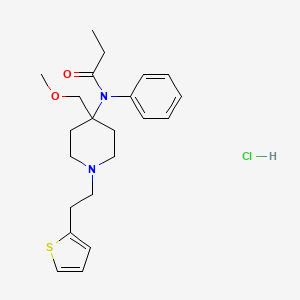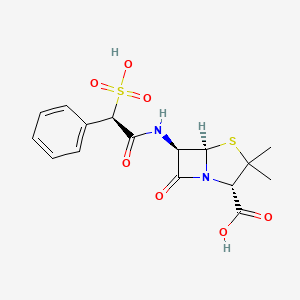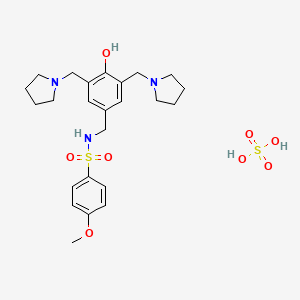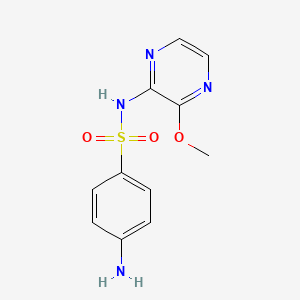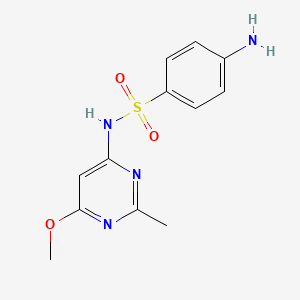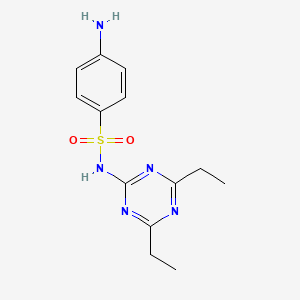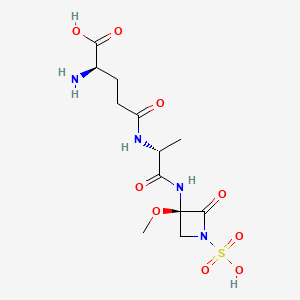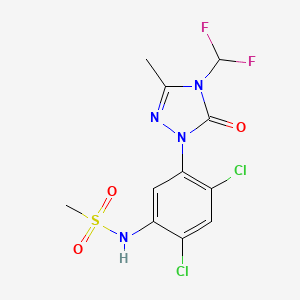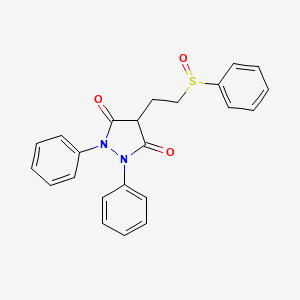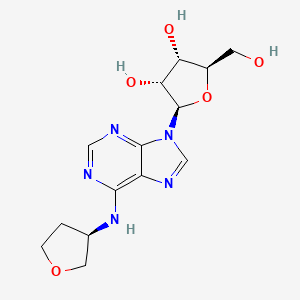
Tecadenoson
Descripción general
Descripción
Tecadenoson is a novel selective A1 adenosine receptor agonist that is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . It is being developed by CV Therapeutics, Inc .
Synthesis Analysis
A purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has been used to catalyze the synthesis of Tecadenoson, by a “one-pot, one-enzyme” transglycosylation, which is the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .Molecular Structure Analysis
Tecadenoson has a molecular formula of C14H19N5O5 and an average mass of 337.331 Da .Chemical Reactions Analysis
Tecadenoson selectively stimulates the A1 adenosine receptor . Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .Physical And Chemical Properties Analysis
Tecadenoson has a molecular formula of C14H19N5O5. Its average mass is 337.331 Da and its monoisotopic mass is 337.138611 Da .Aplicaciones Científicas De Investigación
Enzymatic Transglycosylation
- Scientific Field: Biochemistry
- Application Summary: Tecadenoson is synthesized using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation . This process involves the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .
- Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
- Results: Good conversions (49–67%) were achieved in all cases under screening conditions .
Adenosine Receptor Modulation
- Scientific Field: Pharmacology
- Application Summary: Tecadenoson interacts with A1 adenosine receptors (A1 ARs), which are distributed throughout the body and primarily inhibit the regulation of adenylyl cyclase activity, reducing cyclic AMP levels . This interaction has potential therapeutic applications in various pathological conditions .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
- Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .
Synthesis of Other Nucleoside Analogues
- Scientific Field: Biochemistry
- Application Summary: Tecadenoson can be used as a base in the synthesis of other nucleoside analogues . This is done using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation .
- Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
- Results: Good conversions (49–67%) were achieved in all cases under screening conditions .
Management of Ocular Diseases
- Scientific Field: Ophthalmology
- Application Summary: Tecadenoson, a potent and selective A1 AR full agonist, has been evaluated in a phase 3 trial to terminate induced paroxysmal supraventricular tachycardia (PSVT) without showing the typical side effects caused by stimulation of other AR subtypes . This suggests that Tecadenoson could be used in the management of ocular diseases .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
- Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .
Synthesis of Other Nucleoside Analogues
- Scientific Field: Biochemistry
- Application Summary: Tecadenoson can be used as a base in the synthesis of other nucleoside analogues . This is done using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation .
- Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
- Results: Good conversions (49–67%) were achieved in all cases under screening conditions .
Management of Ocular Diseases
- Scientific Field: Ophthalmology
- Application Summary: Tecadenoson, a potent and selective A1 AR full agonist, has been evaluated in a phase 3 trial to terminate induced paroxysmal supraventricular tachycardia (PSVT) without showing the typical side effects caused by stimulation of other AR subtypes . This suggests that Tecadenoson could be used in the management of ocular diseases .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
- Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .
Safety And Hazards
Direcciones Futuras
Tecadenoson is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . By selectively targeting the A1 receptor, tecadenoson may be associated with fewer adverse effects such as flushing, dyspnea, chest discomfort, and hypotension . A randomized, prospective trial will need to be conducted in the future to appropriately compare the safety and efficacy of tecadenoson and adenosine .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-BAYCTPFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174415 | |
| Record name | Tecadenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |
| Record name | Tecadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tecadenoson | |
CAS RN |
204512-90-3 | |
| Record name | Tecadenoson | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecadenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecadenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



